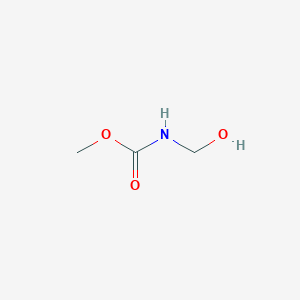

Methyl (hydroxymethyl)-carbamate

説明

特性

CAS番号 |

15438-65-0 |

|---|---|

分子式 |

C3H7NO3 |

分子量 |

105.09 g/mol |

IUPAC名 |

methyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) |

InChIキー |

QLIOROOVARTAMQ-UHFFFAOYSA-N |

SMILES |

COC(=O)NCO |

正規SMILES |

COC(=O)NCO |

他のCAS番号 |

15438-65-0 |

製品の起源 |

United States |

準備方法

Reaction Dynamics Under CO₂ Pressure

Increasing CO₂ pressure from 5 to 200 bar enhances selectivity toward methyl carbamates by suppressing N-methylation side reactions. For example, n-decylamine reacts with DMC under 90 bar CO₂ to yield 77% methyl carbamate with 96% selectivity. Applied to hydroxymethylamine, this method could theoretically achieve similar efficiencies, though the amine’s instability requires stabilization via:

Limitations and Modifications

Hydroxymethylamine’s tendency to decompose into formaldehyde and ammonia necessitates rapid reaction kinetics. Pilot studies with ethanolamine (HOCH₂CH₂NH₂) under 150 bar CO₂ yielded HOCH₂CH₂NHCO₂Me in 51% yield after 6 hr, suggesting that shorter-chain analogues like MHMC may require higher pressures or catalytic additives.

Mixed Anhydride-Mediated Carbamate Formation

Patent CN102020589B details a mixed anhydride strategy for synthesizing tert-butyl carbamates, adaptable to MHMC production. This method involves:

Reaction Protocol

-

Mixed anhydride formation : N-BOC-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in anhydrous ethyl acetate at -10°C.

-

Nucleophilic substitution : The anhydride reacts with methanol instead of benzylamine to yield methyl carbamate.

Example : Substituting benzylamine with methanol in the patent’s protocol could yield MHMC via:

Subsequent BOC deprotection (e.g., HCl/dioxane) would yield MHMC.

Yield Optimization

The patent reports 90–93% yields for tert-butyl carbamates, suggesting analogous efficiency for MHMC. Critical parameters include:

-

Molar ratios : 1:1.1–1.5 amine-to-chlorocarbonate ratio.

-

Solvent choice : Anhydrous ethyl acetate minimizes hydrolysis.

Hydroxymethylation of Methyl Carbamate

Post-synthetic hydroxymethylation offers an alternative route. Formaldehyde introduces the hydroxymethyl group to pre-formed methyl carbamate (NH₂COOCH₃) under basic conditions:

Reaction Mechanism

This Mannich-like reaction proceeds via:

-

Formaldehyde activation : Formation of a Schiff base intermediate.

-

Nucleophilic attack : Hydroxymethyl group addition to the carbamate nitrogen.

Challenges

-

Competing reactions : Over-hydroxymethylation or formaldehyde polymerization.

-

Catalyst selection : Brønsted acids (e.g., HPF₆) improve regioselectivity, as demonstrated in olefin functionalization studies.

Catalytic Asymmetric Approaches

Recent advances in asymmetric catalysis, such as the oxy-aminomethylation of alkenes, provide indirect pathways to MHMC precursors. For example:

Three-Component Reaction

Styrenes, formaldehyde, and carbamates react via a Brønsted acid-catalyzed cycloaddition to form 1,3-oxazinanes. Hydrolysis of these intermediates could yield MHMC:

Enantiocontrol

Chiral phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) >90% in analogous reactions, though MHMC’s non-chiral nature simplifies this requirement.

Industrial-Scale Considerations

Cost Analysis

| Method | Cost Drivers | Yield (%) | Scalability |

|---|---|---|---|

| DMC/scCO₂ | CO₂ compression, amine stability | 50–77 | Moderate |

| Mixed anhydride | Chlorocarbonate cost, solvent recovery | 90–93 | High |

| Hydroxymethylation | Formaldehyde handling | 60–75 | Low |

化学反応の分析

Types of Reactions

Methyl (hydroxymethyl)-carbamate undergoes various chemical reactions, including:

Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding carbamate derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: Carbamic acid and methanol.

Oxidation: Carbamic acid derivatives.

Substitution: Carbamate derivatives.

科学的研究の応用

Methyl (hydroxymethyl)-carbamate has several scientific research applications:

作用機序

The mechanism of action of carbamic acid, (hydroxymethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing carbamic acid, which can then interact with enzymes or other biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

類似化合物との比較

Structural and Physicochemical Properties

Below is a comparative analysis of key carbamates:

Key Observations :

- Methyl carbamate has a lower molecular weight and higher melting point compared to ethyl carbamate, reflecting reduced alkyl chain flexibility .

- Ethyl N-hydroxycarbamate, with an additional hydroxyl group, exhibits enhanced teratogenic potency compared to ethyl carbamate, suggesting substituent polarity influences biological activity .

Teratogenicity and Carcinogenicity

- Ethyl carbamate (Urethan): Induces growth retardation, malformations (e.g., anophthalmia), and lung adenomas in animal models .

- Ethyl N-hydroxycarbamate: The most potent teratogen in its class, causing malformed extremities and anophthalmia at higher rates than ethyl carbamate .

- Methyl carbamate: Limited teratogenicity data, but structural simplicity may reduce bioactivity compared to ethyl derivatives .

Mechanistic Insight : The teratogenic effects of carbamates correlate with their ability to modify DNA adducts or interfere with embryonic development pathways .

Antimicrobial Resistance Modulation

- Ethyl carbamate derivatives : In tetracyclic indoline analogs, ethyl carbamate substituents enhance β-lactam-selective resistance-modifying agent (RMA) activity against MRSA, outperforming methyl carbamate derivatives .

Q & A

Q. How can methyl (hydroxymethyl)-carbamate be quantified in complex matrices, and what validation parameters are essential?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is effective. For example, methyl carbamate in wines was analyzed using C18-SPE pre-concentration, achieving a linear range of 0.5–50.0 mg/L and detection limits of 11.1 μg/L . Validation requires calibration curves (R² > 0.99), precision (%RSD < 10%), and recovery rates (80–95%) .

Q. What are the key physicochemical properties of methyl (hydroxymethyl)-carbamate, and how are they experimentally determined?

- Methodological Answer : Properties include molecular weight (e.g., 221.25 g/mol for a related compound in ), boiling point (~393°C), and density (1.23 g/cm³). Techniques like NMR (¹H/¹³C) confirm structure, while thermogravimetric analysis (TGA) assesses thermal stability. Differential scanning calorimetry (DSC) can identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How do reaction mechanisms differ between methyl (hydroxymethyl)-carbamate and its ethyl or tert-butyl analogs in nucleophilic environments?

- Methodological Answer : Steric and electronic effects influence reactivity. For instance, tert-butyl carbamates ( ) exhibit slower hydrolysis due to bulky substituents, whereas methyl derivatives are more labile. Kinetic studies (e.g., UV-Vis monitoring of intermediates) and DFT calculations (e.g., using CC-DPS in ) can elucidate transition states and activation energies .

Q. What strategies resolve contradictions in carcinogenicity data for methyl carbamate derivatives across species?

- Methodological Answer : Systematic reviews () and meta-analyses should assess study design heterogeneity. For example, methyl carbamate is carcinogenic in rats but not mice ( ), likely due to species-specific metabolic activation (e.g., cytochrome P450 pathways). Dose-response meta-analysis and in vitro genotoxicity assays (Ames test, Comet assay) are critical for reconciling discrepancies .

Q. How can computational models predict the stability of methyl (hydroxymethyl)-carbamate under varying pH and temperature conditions?

- Methodological Answer : Quantum chemistry-based QSPR models ( ) correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with degradation rates. Accelerated stability studies (40–60°C, pH 1–13) combined with HPLC monitoring validate predictions. For example, hydrolysis half-lives can be modeled using Arrhenius equations .

Q. What experimental designs are optimal for studying the compound’s role in cyclopropane synthesis or peptide coupling?

- Methodological Answer : describes methyl carbamate’s use in aminocyclopropane synthesis via cis-selective alkene addition. Reaction optimization requires screening catalysts (e.g., Rh(II) complexes), solvents (e.g., DMF), and protecting group strategies. LC-MS or IR spectroscopy tracks intermediate formation .

Methodological Best Practices

- Synthetic Protocols : Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps and characterize intermediates via HRMS .

- Analytical Validation : Adhere to ICH guidelines for precision, accuracy, and robustness in method development .

- Toxicity Studies : Use dual models (e.g., in vitro + in vivo) to account for metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。